molecular formula C10H12N4O B14873021 1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile

1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B14873021
M. Wt: 204.23 g/mol
InChI Key: MLKCSBWEUAKUNI-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a dihydropyrimidine core, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable dihydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-4-(piperidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile
  • 1-Methyl-2-oxo-4-(morpholin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile

Uniqueness

1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring provides a different steric and electronic environment compared to similar compounds with different ring systems, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-methyl-2-oxo-4-pyrrolidin-1-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4O/c1-13-7-8(6-11)9(12-10(13)15)14-4-2-3-5-14/h7H,2-5H2,1H3

InChI Key

MLKCSBWEUAKUNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=NC1=O)N2CCCC2)C#N

Origin of Product

United States

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